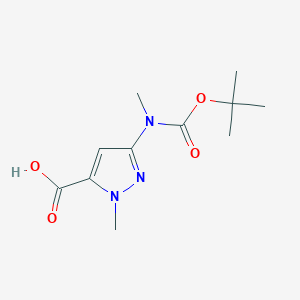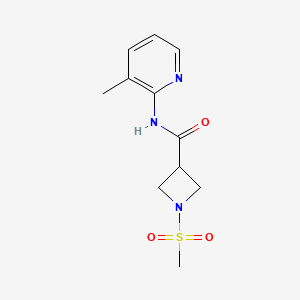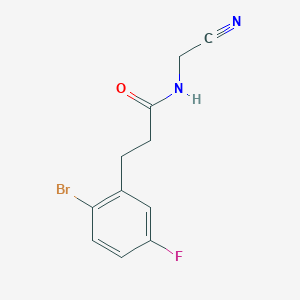
3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as BFPNC and has a molecular formula of C11H9BrFNO. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been studied for its potential use as a ligand for metal complexes and as a building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in cancer cell growth. It may also work by binding to metal ions and altering their activity in biological systems.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and growing. Additionally, this compound has been shown to bind to metal ions and alter their activity in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide in lab experiments include its high yield synthesis method and its potential applications in various fields of scientific research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide. One direction is to further investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use as a ligand for metal complexes and as a building block for the synthesis of other compounds. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in cancer treatment.
Métodos De Síntesis
The synthesis of 3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide involves the reaction of 2-bromo-5-fluoroaniline with chloroacetonitrile in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form the final product. This synthesis method has been optimized to achieve high yields of the compound.
Propiedades
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O/c12-10-3-2-9(13)7-8(10)1-4-11(16)15-6-5-14/h2-3,7H,1,4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWSWYOXMWSSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

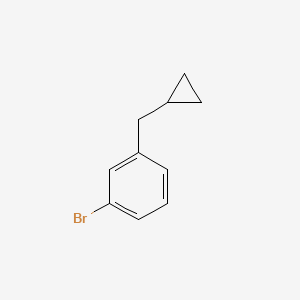
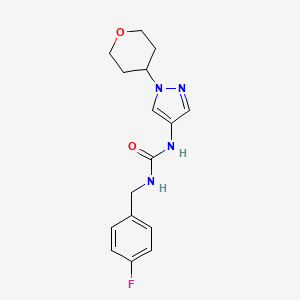
![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)
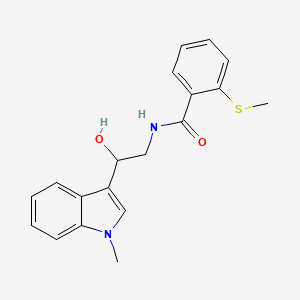
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)
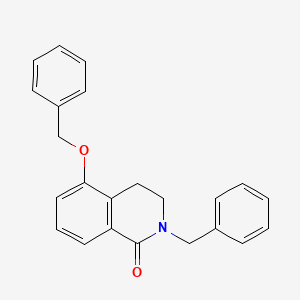
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2522099.png)
![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)
